Welcome to the BenchChem Online Store!
molecular formula C10H11NO B158377 6-methoxy-2-methyl-1H-indole CAS No. 1968-13-4

6-methoxy-2-methyl-1H-indole

Cat. No. B158377
M. Wt: 161.2 g/mol
InChI Key: NFQLMUSRHJTMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06252084B1

Procedure details

6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide. Using the method in Example 9, Part C, 13.7 g 49 mmol) of 1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone was reacted with 20 mL of trifluoroacetic and the produce chromatographed on silica eluting with 20% EtOAc/hexane. There was obtained 4.8 g (61% yield) of crude 6-methoxy-2-methyl-1H-indole. By the method in Example 6, Part A, this material (30 mmol) was treated with 1.2 g (30 mmol) of 60% NaH/mineral oil and 3.6 mL of benzyl bromide in DMF to give after chromatography on silica (eluting with 25% EtOAc/hexane) 4.77 g (63% yield) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole. By the method in Example 16, Part C, 1.97 g (8 mmol) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole was reacted with 0.73 mL (8.4 mmol) of oxalyl chloride and then ammonia to give 0.875 g (34% yield) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide from EtOAc, mp, 230-234° C.
Name
6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7](C(=O)C(N)=O)=[C:8]([CH3:19])[N:9]2CC2C=CC=CC=2)=[CH:5][CH:4]=1.C(OC(NC1C=C(OC)C=CC=1CC(=O)C)=O)(C)(C)C>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[C:8]([CH3:19])[NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(=C(N(C2=C1)CC1=CC=CC=C1)C)C(C(=O)N)=O
Step Two
Name
1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted with 20 mL of trifluoroacetic and the produce
CUSTOM
Type
CUSTOM
Details
chromatographed on silica eluting with 20% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=C(NC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.